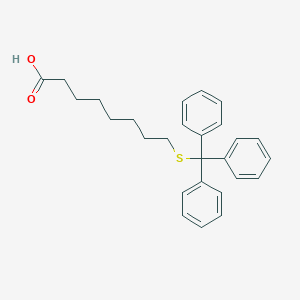
2,5-Dioxopyrrolidin-1-yl 10-azidodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dioxopyrrolidin-1-yl 10-azidodecanoate is a chemical compound with the molecular formula C14H22N4O4 and a molecular weight of 310.35 g/mol . This compound is known for its unique structure, which includes a pyrrolidinone ring and an azido group attached to a decanoate chain. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
The synthesis of 2,5-Dioxopyrrolidin-1-yl 10-azidodecanoate typically involves the esterification of decanoic acid with 2,5-dioxopyrrolidin-1-yl. The azido group is introduced through a nucleophilic substitution reaction using sodium azide. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2,5-Dioxopyrrolidin-1-yl 10-azidodecanoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions, forming triazoles when reacted with alkynes under copper-catalyzed conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield decanoic acid and 2,5-dioxopyrrolidin-1-yl.
Aplicaciones Científicas De Investigación
2,5-Dioxopyrrolidin-1-yl 10-azidodecanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and polymers.
Biology: The compound is utilized in bioconjugation techniques, where it is attached to biomolecules for labeling and detection purposes.
Mecanismo De Acción
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 10-azidodecanoate involves its ability to undergo click chemistry reactions, forming stable triazole linkages. This property is particularly useful in bioconjugation, where the compound can be used to attach various functional groups to biomolecules. The azido group acts as a reactive site, allowing for the formation of covalent bonds with other molecules under mild conditions .
Comparación Con Compuestos Similares
2,5-Dioxopyrrolidin-1-yl 10-azidodecanoate can be compared with other similar compounds such as:
2,5-Dioxopyrrolidin-1-yl 10-bromodecanoate: This compound has a bromine atom instead of an azido group, making it less reactive in click chemistry reactions.
2,5-Dioxopyrrolidin-1-yl 10-iododecanoate: Similar to the bromine derivative, this compound has an iodine atom, which also limits its reactivity compared to the azido group.
2,5-Dioxopyrrolidin-1-yl 10-aminodecanoate: This compound has an amine group, which can undergo different types of reactions compared to the azido group.
This compound stands out due to its high reactivity and versatility in forming stable triazole linkages, making it a valuable compound in various scientific and industrial applications.
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 10-azidodecanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4/c15-17-16-11-7-5-3-1-2-4-6-8-14(21)22-18-12(19)9-10-13(18)20/h1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACYPJQKNFOKPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine](/img/structure/B8168751.png)










